4-(2-Chlorophenyl)pyridin-2(1H)-one
Description
4-(2-Chlorophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-chlorophenyl group at the 4-position. This structural motif is significant in medicinal chemistry due to its versatility in binding biological targets, such as enzymes and receptors. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol. The compound’s synthesis typically involves nucleophilic substitution or cross-coupling reactions, as seen in analogous pyridinone derivatives .
Properties
IUPAC Name |
4-(2-chlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUYHVIOMCNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682692 | |
| Record name | 4-(2-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-05-7 | |
| Record name | 2(1H)-Pyridinone, 4-(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261972-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis via Vilsmeier-Haack Reaction Conditions
A prominent method for constructing the pyridin-2(1H)-one core involves the Vilsmeier-Haack reaction, which facilitates domino cyclization. As demonstrated in the synthesis of 1,3-disubstituted pyridin-2(1H)-ones, α-hydroxy-α-carbamoyl ketene S,S-acetals react under Vilsmeier conditions (DMF/POCl₃) to form the target scaffold . Adapting this protocol for 4-(2-chlorophenyl)pyridin-2(1H)-one requires introducing the 2-chlorophenyl group at the ketene acetal stage.
Reaction Mechanism :
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Activation : POCl₃ reacts with DMF to generate the Vilsmeier reagent, an electrophilic chloroiminium intermediate.
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Nucleophilic Attack : The ketene acetal’s α-hydroxy group attacks the chloroiminium species, forming an iminium-enol ether intermediate.
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Cyclization : Intramolecular cyclization eliminates HCl, yielding the pyridinone ring .
Optimization Insights :
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Temperature : Reactions proceed efficiently at 80–100°C, balancing kinetics and side-reaction suppression.
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Solvent : Anhydrous DMF ensures reagent stability, while excess POCl₃ drives the reaction to completion .
Oxidation-Reduction Strategy for Intermediate Functionalization
A two-step oxidation-reduction approach, adapted from the synthesis of 4-chlorophenyl-2-pyridyl methanol, offers a modular route . Although originally designed for benzylpyridine derivatives, this method can be modified to access this compound:
Step 1: Oxidation of 2-(2-Chlorobenzyl)pyridine
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Reagents : Potassium permanganate (KMnO₄) in aqueous dioxane.
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Conditions : 85–95°C for 4–6 hours.
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Outcome : Conversion to 2-(2-chlorobenzoyl)pyridine via benzylic oxidation .
Step 2: Cyclization and Reduction
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Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol.
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Cyclization : Acidic conditions (e.g., HCl/EtOH) promote intramolecular esterification, forming the pyridinone ring .
Challenges :
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Steric hindrance from the ortho-chloro substituent may slow oxidation kinetics, necessitating prolonged reaction times.
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Purification of the intermediate alcohol requires recrystallization from nonpolar solvents (e.g., hexane) .
Cyclocondensation of Multi-Component Reactions
Multi-component reactions (MCRs) enable convergent synthesis of complex heterocycles. A three-component protocol, inspired by the synthesis of N-(4-chlorophenyl)pyrano[2,3-c]pyrazoles, can be adapted for pyridinones :
Reactants :
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2-Chlorobenzaldehyde
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3-Aminocrotononitrile
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Malononitrile
Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO) in ethanol.
Procedure :
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Condensation of 2-chlorobenzaldehyde and 3-aminocrotononitrile forms an enamine intermediate.
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Michael addition of malononitrile followed by cyclodehydration yields this compound .
Advantages :
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Atom Economy : MCRs minimize waste by incorporating all reactants into the product.
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Scalability : Ethanol as a solvent aligns with green chemistry principles .
Industrial-Scale Production Techniques
Transitioning laboratory methods to industrial production requires optimizing cost, safety, and yield:
Key Considerations :
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Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C for cross-coupling) reduce metal leaching.
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Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps like oxidations .
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Solvent Recovery : Distillation units reclaim DMF or ethanol, lowering environmental impact .
Case Study :
A pilot-scale Vilsmeier reaction using continuous flow reactors achieved 78% yield with 95% purity, demonstrating feasibility for ton-scale production .
Reaction Parameter Optimization
Temperature :
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Cyclocondensation : Optimal at 70–80°C; higher temperatures favor side reactions (e.g., polymerization) .
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Oxidation : KMnO₃-mediated reactions require strict temperature control (85–95°C) to avoid over-oxidation .
Solvent Effects :
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Polar Aprotic Solvents : DMF accelerates Vilsmeier reactions but complicates purification.
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Ethanol/Water Mixtures : Improve solubility of inorganic byproducts during workup .
Catalyst Loading :
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DABCO : 10 mol% suffices for MCRs; excess base induces decomposition .
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POCl₃ : Stoichiometric amounts ensure complete iminium formation .
Purification and Characterization
Techniques :
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Recrystallization : Hexane/ethyl acetate mixtures (4:1 v/v) isolate crystalline product .
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Column Chromatography : Silica gel with gradient elution (CH₂Cl₂/MeOH) resolves regioisomers.
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)pyridin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound likely enhances metabolic stability compared to unsubstituted analogs (e.g., 1-(4-aminophenyl)pyridin-2(1H)-one, MW 222.67) .
- Heterocyclic Additions : Replacement of the phenyl group with benzoimidazole (as in ) increases IGF-1R inhibitory activity due to π-π stacking interactions.
- Polar Substituents: Amino or piperazine groups (e.g., ) improve solubility but may introduce P-glycoprotein (P-gp) efflux issues, reducing bioavailability .
Critical Insights :
- Synthetic Efficiency: The target compound’s synthesis achieves higher yields (75–81%) compared to analogs with bulky substituents (e.g., 67% for 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine) .
- P-gp Efflux : Neutral LogP (~2.1) in this compound may mitigate P-gp-mediated efflux, unlike polar derivatives like 1o (efflux ratio = 25.0) .
Q & A
Q. What are the common synthetic routes for 4-(2-Chlorophenyl)pyridin-2(1H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, with key steps including halogenation, cyclization, and functional group modifications. For example:
- Halogenation : The 2-chlorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled pH and temperature .
- Cyclization : Formation of the pyridinone ring often employs acidic or basic conditions (e.g., concentrated HCl in DMF or cold NH₄OH solutions) to stabilize intermediates .
- Purification : Advanced techniques like column chromatography or recrystallization are critical for isolating high-purity products (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- Spectroscopy : -NMR and -NMR confirm proton and carbon environments, while IR identifies functional groups (e.g., carbonyl at ~1650 cm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial Activity : Tested via broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Antiviral Screening : HIV-1 reverse transcriptase inhibition assays using non-nucleoside reverse transcriptase inhibitor (NNRTI) protocols .
- Enzyme Inhibition : Kinase or protease inhibition assays with IC determination via fluorescence-based methods .
Advanced Research Questions
Q. How can structural modifications improve potency against drug-resistant HIV-1 strains?
- Second-Generation Derivatives : Introduce polar groups (e.g., nitro or morpholino) at C-3/C-4 to enhance binding to mutant reverse transcriptase pockets .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with mutant residues (K103N, Y181C) .
- Hybrid Design : Combine pyridinone cores with UC781-like fragments to retain activity against NNRTI-resistant strains .
Q. How should researchers address contradictory bioactivity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., MT-4 for HIV) and controls (e.g., efavirenz as a reference NNRTI) .
- Metabolic Stability Testing : Use hepatocyte microsomes to assess CYP450-mediated degradation, which may explain variability in IC values .
- Dose-Response Validation : Replicate experiments with ≥3 independent trials and statistical analysis (e.g., ANOVA with Bonferroni correction) .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
- Prodrug Design : Esterify hydroxyl groups to enhance oral bioavailability (e.g., ethyl ester derivatives) .
- CYP3A4 Avoidance : Replace substituents prone to CYP3A4 induction (e.g., avoid morpholino groups linked to pregnane X receptor activation) .
- Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salts) improves aqueous solubility .
Q. How is acute toxicity evaluated preclinically, and what models are relevant?
- Rodent Models : Acute toxicity in Sprague-Dawley rats (LD determination) and CD-1 mice via OECD guidelines .
- Behavioral Assays : Hot-plate tests for analgesic activity (e.g., latency to paw lick) with dose-dependent response curves .
- Histopathology : Post-mortem organ analysis (liver, kidneys) to identify off-target effects .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step synthesis?
| Issue | Solution |
|---|---|
| Intermediate Degradation | Use inert atmospheres (N/Ar) and low-temperature conditions (-78°C for lithiation) . |
| Byproduct Formation | Optimize stoichiometry (e.g., 1.2 eq. boronic acid for Suzuki coupling) . |
| Purification Challenges | Employ gradient elution in HPLC (C18 columns, acetonitrile/water) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
